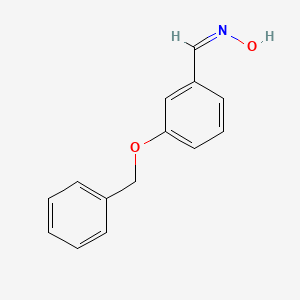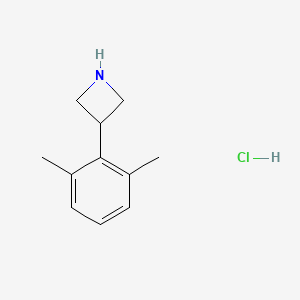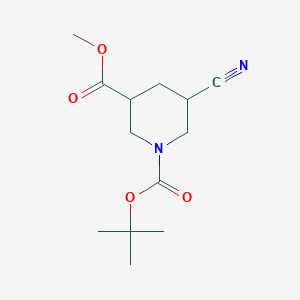
(Z)-3-(benzyloxy)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)benzaldehyde oxime is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzaldehyde oxime, where a benzyloxy group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(benzyloxy)benzaldehyde oxime can be synthesized through the condensation of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol. The oxime formation involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.
Industrial Production Methods
While specific industrial production methods for 3-(benzyloxy)benzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzyloxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as N-chlorosuccinimide in DMF can be used to oxidize the oxime to a nitrile.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the oxime to an amine.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions involving the benzyloxy group.
Major Products
Oxidation: Benzonitrile derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzaldehyde oxime derivatives.
Applications De Recherche Scientifique
3-(benzyloxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)benzaldehyde oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, making it useful in enzyme inhibition studies. The benzyloxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde oxime: Lacks the benzyloxy group, making it less hydrophobic.
4-methoxybenzaldehyde oxime: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.
3-(benzyloxy)acetophenone oxime: Similar structure but with a ketone instead of an aldehyde, leading to different reactivity.
Uniqueness
3-(benzyloxy)benzaldehyde oxime is unique due to the presence of both the benzyloxy and oxime groups, which confer distinct chemical properties. The benzyloxy group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic targets. The oxime group provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10- |
Clé InChI |
YUQATBOXIFGNQR-GDNBJRDFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)
![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)



![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)
![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)


![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
